3-méthylsalicylate de sodium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

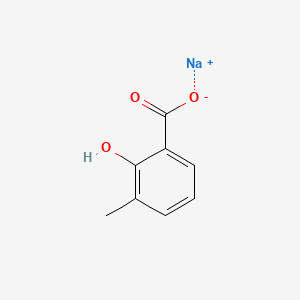

Sodium 3-methylsalicylate, also known as sodium 2-hydroxy-3-methylbenzoate, is a derivative of salicylic acid. It is a white to light yellow crystalline powder that is soluble in water. This compound is known for its anti-inflammatory and analgesic properties, making it useful in various medicinal and industrial applications .

Applications De Recherche Scientifique

Sodium 3-methylsalicylate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in various organic synthesis reactions.

Biology: Studied for its effects on cellular processes and signaling pathways.

Mécanisme D'action

Target of Action

Sodium 3-methylsalicylate, a derivative of salicylate, primarily targets cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the production of prostaglandins , which are involved in inflammation and pain signaling .

Mode of Action

Sodium 3-methylsalicylate, similar to other salicylates, inhibits COX enzymes, thereby reducing the formation of prostaglandins . This inhibition is thought to mask underlying musculoskeletal pain and discomfort , providing relief .

Biochemical Pathways

Salicylates, including Sodium 3-methylsalicylate, are synthesized from chorismate , derived from the shikimate pathway . They can affect various biochemical pathways, including the AMP-activated protein kinase (AMPK) pathway , which is suggested to be involved in the antidiabetic action of salicylates .

Pharmacokinetics

The pharmacokinetics of salicylates involve absorption in the gastrointestinal tract, distribution in the body, metabolism in the liver, and excretion through the kidneys . Salicylates are well-absorbed and undergo first-pass metabolism in the liver, where they are converted to salicylic acid . The half-life of salicylates is dose-dependent, with larger doses taking longer to reach steady-state .

Result of Action

The primary result of Sodium 3-methylsalicylate’s action is the relief of acute musculoskeletal pain in the muscles, joints, and tendons . By inhibiting the production of prostaglandins, it reduces inflammation and pain .

Action Environment

The action of Sodium 3-methylsalicylate can be influenced by various environmental factors. For instance, its solubility in water can affect its absorption and distribution in the body . Additionally, its stability and efficacy can be influenced by factors such as pH and temperature .

Analyse Biochimique

Biochemical Properties

Sodium 3-methylsalicylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of its notable interactions is with the enzyme cyclooxygenase (COX), where it acts as an inhibitor. This inhibition reduces the production of prostaglandins, which are mediators of inflammation . Additionally, sodium 3-methylsalicylate has been shown to activate the fibrinolytic system in human plasma, leading to increased fibrinolysis .

Cellular Effects

Sodium 3-methylsalicylate influences various cellular processes. It has been observed to affect cell signaling pathways, particularly those involving nuclear factor kappa B (NF-κB). By inhibiting NF-κB signaling, sodium 3-methylsalicylate reduces the expression of pro-inflammatory genes . Furthermore, it impacts cellular metabolism by lowering plasma free fatty acid and cholesterol levels, and increasing metabolic oxygen consumption .

Molecular Mechanism

At the molecular level, sodium 3-methylsalicylate exerts its effects through several mechanisms. It binds to and inhibits the activity of cyclooxygenase enzymes, thereby reducing the synthesis of inflammatory mediators . Additionally, it activates the fibrinolytic system by interacting with plasminogen, leading to the conversion of plasminogen to plasmin, which degrades fibrin clots . Sodium 3-methylsalicylate also influences gene expression by modulating transcription factors such as NF-κB .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of sodium 3-methylsalicylate have been observed to change over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to light and high temperatures . Long-term studies have shown that sodium 3-methylsalicylate can have sustained anti-inflammatory effects, but its efficacy may decrease over time due to degradation .

Dosage Effects in Animal Models

The effects of sodium 3-methylsalicylate vary with different dosages in animal models. At low doses, it has been shown to reduce inflammation and improve metabolic parameters without significant adverse effects . At high doses, sodium 3-methylsalicylate can cause toxicity, including gastrointestinal irritation and liver damage . Threshold effects have been observed, where doses above a certain level lead to a rapid increase in adverse effects .

Metabolic Pathways

Sodium 3-methylsalicylate is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes conjugation with glycine to form salicyluric acid . This compound also interacts with enzymes such as cytochrome P450, which play a role in its metabolism . The metabolic pathways of sodium 3-methylsalicylate can influence metabolic flux and the levels of various metabolites .

Transport and Distribution

Within cells and tissues, sodium 3-methylsalicylate is transported and distributed through various mechanisms. It can be transported across cell membranes via passive diffusion and active transport mechanisms . Binding proteins, such as albumin, play a role in its distribution within the bloodstream . The localization and accumulation of sodium 3-methylsalicylate can be influenced by its interactions with transporters and binding proteins .

Subcellular Localization

Sodium 3-methylsalicylate is localized in specific subcellular compartments, which can affect its activity and function. It has been found to accumulate in the cytoplasm and the nucleus, where it can interact with various biomolecules . Post-translational modifications, such as phosphorylation, can influence its targeting to specific cellular compartments . The subcellular localization of sodium 3-methylsalicylate is crucial for its biochemical and cellular effects .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Sodium 3-methylsalicylate can be synthesized through the carboxylation of sodium o-cresolate. The reaction involves the following steps:

- Sodium o-cresolate is treated with carbon dioxide under high pressure and temperature.

- The resulting product is then neutralized with sodium hydroxide to form sodium 3-methylsalicylate .

Industrial Production Methods: In industrial settings, the production of sodium 3-methylsalicylate involves large-scale carboxylation reactions using specialized reactors to maintain the required pressure and temperature conditions. The process is optimized to ensure high yield and purity of the final product .

Types of Reactions:

Saponification: Sodium 3-methylsalicylate can undergo saponification when reacted with sodium hydroxide, resulting in the formation of sodium salicylate and methanol.

Esterification: It can react with alcohols in the presence of an acid catalyst to form esters.

Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

Common Reagents and Conditions:

Sodium Hydroxide: Used in saponification reactions.

Alcohols and Acid Catalysts: Used in esterification reactions.

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide, used in oxidation reactions.

Major Products Formed:

Sodium Salicylate: Formed during saponification.

Esters: Formed during esterification.

Oxidation Products: Vary depending on the specific oxidizing agent used.

Comparaison Avec Des Composés Similaires

Sodium Salicylate: Another derivative of salicylic acid with similar anti-inflammatory properties.

Methyl Salicylate: Known for its use in topical pain relief products.

Aspirin (Acetylsalicylic Acid): A widely used anti-inflammatory and analgesic drug.

Uniqueness: Sodium 3-methylsalicylate is unique due to its specific molecular structure, which imparts distinct chemical and pharmacological properties. Unlike aspirin, it does not possess the acetyl group, which is responsible for the irreversible inhibition of cyclooxygenase. This difference in structure results in variations in their mechanisms of action and therapeutic applications .

Propriétés

Numéro CAS |

32768-20-0 |

|---|---|

Formule moléculaire |

C8H8NaO3 |

Poids moléculaire |

175.14 g/mol |

Nom IUPAC |

sodium;2-hydroxy-3-methylbenzoate |

InChI |

InChI=1S/C8H8O3.Na/c1-5-3-2-4-6(7(5)9)8(10)11;/h2-4,9H,1H3,(H,10,11); |

Clé InChI |

DQQIDWMXSMXDOY-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=CC=C1)C(=O)[O-])O.[Na+] |

SMILES canonique |

CC1=C(C(=CC=C1)C(=O)O)O.[Na] |

| 32768-20-0 | |

Pictogrammes |

Irritant |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Sodium 3-methylsalicylate impact the conductivity of PEDOT:PSS electrodes?

A1: Sodium 3-methylsalicylate acts as a dopant in PEDOT:PSS electrodes, significantly enhancing conductivity. [] This improvement stems from the interaction between Sodium 3-methylsalicylate and the PSS chains within the PEDOT:PSS film. The presence of Sodium 3-methylsalicylate leads to the formation of weaker acid and PSS-Na complexes. This weakens the interactions between PEDOT and PSS chains, promoting phase separation and the formation of more conductive, fibril-like PEDOT domains. []

Q2: Beyond conductivity, are there other benefits of using Sodium 3-methylsalicylate in PEDOT:PSS electrodes for flexible organic light-emitting diodes (OLEDs)?

A2: Yes, Sodium 3-methylsalicylate offers additional advantages for flexible OLEDs. It helps alleviate the acidity of PEDOT:PSS, reducing substrate corrosion. [] This, in turn, contributes to improved device stability. Moreover, the modification of PEDOT:PSS with Sodium 3-methylsalicylate results in a more favorable work function and the formation of an interfacial dipole, ultimately leading to enhanced OLED performance with higher external quantum efficiency. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 7-oxo-7-[3-(3-pyrrolinomethyl)phenyl]heptanoate](/img/structure/B1343401.png)

![2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4'-methoxy benzophenone](/img/structure/B1343406.png)

![Ethyl 7-[2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-7-oxoheptanoate](/img/structure/B1343407.png)